3-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
Description
This compound is a benzoxazolone derivative featuring a 3-ethyl substituent and a pinacol boronate ester at the 6-position. Its molecular formula is C₁₃H₁₆BNO₄ (MW: 261.08 g/mol, CAS: 1105710-32-4), with applications in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems in pharmaceuticals and materials science .
Properties
Molecular Formula |
C15H20BNO4 |
|---|---|
Molecular Weight |
289.14 g/mol |
IUPAC Name |
3-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C15H20BNO4/c1-6-17-11-8-7-10(9-12(11)19-13(17)18)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3 |
InChI Key |
UAAJAHKTTMDIER-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)O3)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one typically involves the following steps:
Formation of the Benzo[d]oxazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Dioxaborolane Moiety: This step involves the reaction of the benzo[d]oxazole derivative with a boronic acid or ester under Suzuki-Miyaura coupling conditions, typically using a palladium catalyst and a base
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification protocols.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dioxaborolane moiety can participate in substitution reactions, particularly in cross-coupling reactions like Suzuki-Miyaura
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the boron site .
Scientific Research Applications
3-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane moiety. This moiety can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The benzo[d]oxazole core may interact with biological targets through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoxazolone Core
A. 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
B. 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
Boronate Ester Positional Isomers
A. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
B. 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
- Structure : Fluoro substituent at position 6, boronate at position 3.
- CAS: Not specified; described in supplier catalogs .
- Impact : Electron-withdrawing fluorine enhances boronate reactivity but may complicate coupling due to steric hindrance.
Heterocycle Replacements
Reactivity in Cross-Coupling Reactions
*Yields approximate, dependent on reaction conditions.
Key Findings :
Physical and Chemical Properties
Biological Activity
3-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₉B₄O₄
- Molecular Weight : 262.11 g/mol
- CAS Number : 346656-34-6
The presence of the dioxaborolane moiety is notable for its potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate the dioxaborolane group into the benzo[d]oxazole framework. Various synthetic methodologies have been explored to optimize yields and purity.
Anticancer Activity
Research indicates that derivatives of benzo[d]oxazole compounds exhibit promising anticancer properties. For instance, a study highlighted that similar compounds demonstrated significant antiproliferative activity against various cancer cell lines. The introduction of specific substituents (like methyl or methoxy groups) on the benzene ring significantly enhanced their anticancer efficacy.
| Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| 10h | HL-60 | 1.4 | Tubulin polymerization inhibition |
| 10j | A549 | 0.229 | Apoptosis induction via caspase activation |
In these studies, compounds similar to this compound exhibited IC₅₀ values indicating potent activity against cancer cells.
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of Tubulin Polymerization : This disrupts microtubule dynamics essential for mitosis.
- Induction of Apoptosis : Compounds have been shown to activate caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest in specific phases (G1/S or G2/M), contributing to their antiproliferative effects.
Case Studies
Several case studies have explored the biological activity of this compound and its analogs:
-
Study on HL-60 Cells : Treatment with 100 nM concentrations resulted in a significant increase in apoptotic cells as evidenced by flow cytometry analysis.
"Compounds exhibited a significant increase in the sub-G1 peak in both cell lines with increasing concentrations."
-
Caspase Activation Analysis : In A549 cells treated with various concentrations of related compounds (50 and 100 nM), a marked increase in caspase-3 activation was observed.
"Caspase activation ranged from 1.5 to 3-fold compared to control experiments."
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
